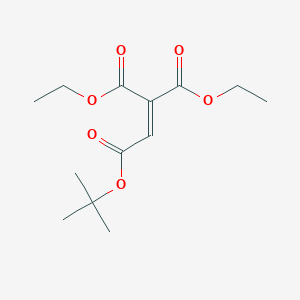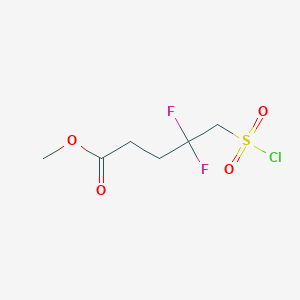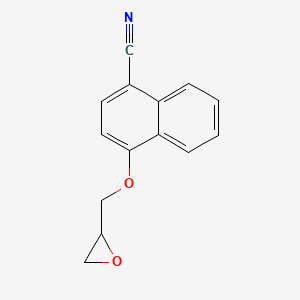![molecular formula C23H21N3O4S B2994035 N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 898351-00-3](/img/structure/B2994035.png)
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide” is a novel derivative synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further details about the chemical reactions involved in the synthesis of this compound are not available in the retrieved papers.Applications De Recherche Scientifique
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Research has identified substituted benzamides, related to the queried compound, as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target for cancer therapy. For example, Borzilleri et al. (2006) discovered analogues demonstrating significant kinase selectivity, favorable pharmacokinetics, and efficacy in carcinoma models, highlighting the potential for cancer treatment applications (Borzilleri et al., 2006).
Molecular Structure and Crystallography
The detailed molecular structure analysis of benzamide derivatives provides insights into the orientation and interactions between molecular components. Artheswari et al. (2019) discussed the crystallization and Hirshfeld surface analysis of a benzamide derivative, offering a foundation for understanding molecular interactions and designing new compounds (Artheswari et al., 2019).
Electrochromic Polymer Development
Advancements in materials science have explored benzothiadiazole analogs, such as those related to the target compound, for electrochromic applications. Ming et al. (2015) investigated donor-acceptor-type conjugated polymers, demonstrating potential for fast-switching electrochromic devices with low bandgaps (Ming et al., 2015).
Anticancer and Antimicrobial Activities
Compounds structurally similar to the queried molecule have been synthesized and evaluated for their biological activities. Ravinaik et al. (2021) designed and synthesized benzamides with significant anticancer activities against various cancer cell lines, demonstrating the therapeutic potential of these molecules (Ravinaik et al., 2021).
Synthesis and Reactivity
Innovative synthesis methods for creating functionalized organozinc reagents with heterocycles, including benzamides, have been developed, indicating the versatility and wide-ranging applications of these compounds in chemical synthesis. Melzig et al. (2010) highlighted Ni-catalyzed cross-coupling reactions, underscoring the methodological advancements in this field (Melzig et al., 2010).
Mécanisme D'action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins and thromboxanes .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to decreased inflammation .
Pharmacokinetics
The compound’s anti-inflammatory activity suggests it is likely absorbed and distributed to sites of inflammation .
Result of Action
The compound’s action results in a reduction of inflammation . Specifically, it has been shown to inhibit COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators . This results in a reduction of inflammation and associated symptoms .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)26(14-16-8-6-7-11-24-16)23-25-17-9-4-5-10-20(17)31-23/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXICVVJIJRWKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)


![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)
![4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2993964.png)
![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)


![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)
![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)
